molecular formula C11H10BrNO3 B1414329 Ethyl 6-bromo-3-cyano-2-methoxybenzoate CAS No. 1807027-56-0

Ethyl 6-bromo-3-cyano-2-methoxybenzoate

Cat. No.: B1414329
CAS No.: 1807027-56-0
M. Wt: 284.11 g/mol
InChI Key: NRIOHRYLQLNNMT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-cyano-2-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzoate ester. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-cyano-2-methoxybenzoate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-cyano-2-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 6-bromo-3-cyano-2-methoxybenzoic acid.

    Reduction: Formation of 6-bromo-3-amino-2-methoxybenzoate.

Scientific Research Applications

Ethyl 6-bromo-3-cyano-2-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-cyano-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-3-cyano-6-methoxybenzoate: Similar structure but with different positions of the substituents.

    Methyl 6-bromo-3-cyano-2-methoxybenzoate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl ester group may also affect its solubility and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

ethyl 6-bromo-3-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-8(12)5-4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOHRYLQLNNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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